molecular formula C22H30N2O7S2 B2498349 ethyl 2-{4-[bis(2-methoxyethyl)sulfamoyl]benzamido}-4,5-dimethylthiophene-3-carboxylate CAS No. 392290-26-5

ethyl 2-{4-[bis(2-methoxyethyl)sulfamoyl]benzamido}-4,5-dimethylthiophene-3-carboxylate

Cat. No.: B2498349
CAS No.: 392290-26-5
M. Wt: 498.61
InChI Key: VYMNXPGZJQSURF-UHFFFAOYSA-N
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Description

Ethyl 2-{4-[bis(2-methoxyethyl)sulfamoyl]benzamido}-4,5-dimethylthiophene-3-carboxylate is a complex organic compound with a molecular formula of C22H30N2O7S2 . This compound is characterized by its unique structure, which includes a thiophene ring substituted with various functional groups, making it a subject of interest in various fields of scientific research.

Preparation Methods

The reaction conditions often require the use of specific catalysts and solvents to ensure the desired product is obtained with high purity and yield . Industrial production methods may involve scaling up these synthetic routes while optimizing reaction conditions to enhance efficiency and reduce costs.

Chemical Reactions Analysis

Ethyl 2-{4-[bis(2-methoxyethyl)sulfamoyl]benzamido}-4,5-dimethylthiophene-3-carboxylate can undergo various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Ethyl 2-{4-[bis(2-methoxyethyl)sulfamoyl]benzamido}-4,5-dimethylthiophene-3-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 2-{4-[bis(2-methoxyethyl)sulfamoyl]benzamido}-4,5-dimethylthiophene-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to bind to these targets, potentially inhibiting their activity or altering their function. The pathways involved depend on the specific application and target of the compound .

Comparison with Similar Compounds

Ethyl 2-{4-[bis(2-methoxyethyl)sulfamoyl]benzamido}-4,5-dimethylthiophene-3-carboxylate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its combination of functional groups, which confer a distinct set of chemical and biological properties.

Properties

IUPAC Name

ethyl 2-[[4-[bis(2-methoxyethyl)sulfamoyl]benzoyl]amino]-4,5-dimethylthiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H30N2O7S2/c1-6-31-22(26)19-15(2)16(3)32-21(19)23-20(25)17-7-9-18(10-8-17)33(27,28)24(11-13-29-4)12-14-30-5/h7-10H,6,11-14H2,1-5H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYMNXPGZJQSURF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C)C)NC(=O)C2=CC=C(C=C2)S(=O)(=O)N(CCOC)CCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H30N2O7S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

498.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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